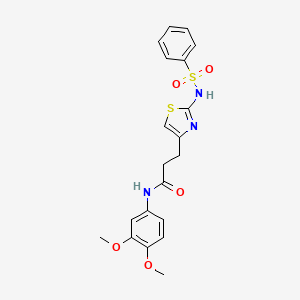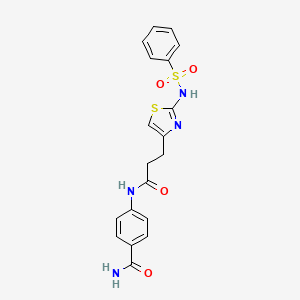
N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide
描述
N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. MPTP belongs to the class of thiazole-based compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
作用机制
The exact mechanism of action of N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide is not fully understood. However, studies have suggested that N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide exerts its biological effects by modulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt pathways. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of inflammatory response and cell survival. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide also inhibits the activation of MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis. Furthermore, N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to activate PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to possess various biochemical and physiological effects. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. In addition, N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has several advantages for lab experiments. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide is a relatively stable compound and can be easily synthesized in large quantities. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide is also soluble in both water and organic solvents, making it easy to use in various experimental setups. However, N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has some limitations for lab experiments. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in some experimental setups. In addition, N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to exhibit some degree of non-specific binding, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the research on N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide. One direction is to further investigate the mechanism of action of N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide and its signaling pathways. Another direction is to explore the potential therapeutic applications of N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. Furthermore, future research can focus on the development of novel derivatives of N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide with improved potency and selectivity. Finally, future research can explore the potential use of N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide as a diagnostic tool for various diseases.
Conclusion
In conclusion, N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide, also known as N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide, is a thiazole-based compound that has been extensively studied for its potential therapeutic applications in various diseases. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide exhibits anti-tumor, anti-inflammatory, and neuroprotective effects by modulating various signaling pathways. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has several advantages for lab experiments, but also has some limitations. Future research can focus on the mechanism of action of N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide, its therapeutic applications, and the development of novel derivatives.
科学研究应用
N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to possess anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. In addition, N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-17-10-6-5-9-16(17)21-18(23)12-11-14-13-27-19(20-14)22-28(24,25)15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIGAJUZNBDROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3205080.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3205103.png)
![N-(benzo[d]thiazol-2-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3205111.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3205114.png)
![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B3205121.png)

![3-Cyclopropyl-6-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3205141.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B3205149.png)
![3-Cyclopropyl-6-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3205155.png)


![3-Cyclopropyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3205188.png)